5-Hydroxytryptoline

Descripción

Historical Context of Tryptoline (B14887) Derivatives in Neurochemistry

The investigation into tryptoline derivatives is rooted in the broader history of β-carboline alkaloids. The first of these, harmaline, was isolated as early as 1841 from the plant Peganum harmala. However, it was the discovery of the structural relationship between these compounds and vital neurochemicals like serotonin (B10506) that catalyzed their entry into neurochemistry. Tryptolines, also known as tetrahydro-β-carbolines, gained significant attention due to their diverse pharmacological properties.

A pivotal method for the synthesis of these compounds, the Pictet-Spengler reaction, has been instrumental in allowing researchers to create and study various tryptoline derivatives. nih.govacs.orgnih.gov This synthetic accessibility has been crucial for exploring their biological effects. Early research into monoamine oxidase inhibitors (MAOIs), a class of antidepressants first developed in the 1950s, provided a crucial framework for understanding the action of some tryptolines. patsnap.commayoclinic.org It was discovered that tryptoline and its derivatives are competitive and selective inhibitors of monoamine oxidase type A (MAO-A), an enzyme critical for the breakdown of neurotransmitters like serotonin and norepinephrine (B1679862). wikipedia.orgyoutube.com This inhibitory action positioned tryptolines as compounds of significant interest for modulating monoaminergic systems, although the in-vivo formation and precise roles of these compounds have been a subject of ongoing scientific inquiry. wikipedia.org

Overview of Endogenous Tryptoline Formation and Significance

Tryptolines, including 5-Hydroxytryptoline, are considered endogenous compounds, meaning they are synthesized within the body. nih.gov Their formation is a result of a condensation reaction, akin to the Pictet-Spengler reaction, between an indoleamine (such as tryptamine (B22526) or serotonin) and an aldehyde or α-keto acid. nih.govmdpi.com Specifically, this compound is formed from the condensation of serotonin (5-hydroxytryptamine) with an aldehyde. This biochemical pathway highlights a direct link between the metabolism of a major neurotransmitter and the creation of a potent neuromodulatory compound.

The significance of endogenous tryptolines lies in their biological activity. As potent inhibitors of MAO-A, they can effectively increase the levels of key neurotransmitters in the brain. mayoclinic.orgwikipedia.org Research has demonstrated that this compound is among the most active of these endogenous MAOIs. wikipedia.org This action suggests a potential physiological role in regulating mood and other neurological functions associated with the serotonergic system. nih.gov Furthermore, studies in animal models have indicated that tryptolines can influence the endocrine system. For instance, this compound, 5-methoxytryptoline (B1209101), and tryptoline have been shown to increase plasma levels of prolactin in rats, suggesting an interaction with central serotonergic systems that control pituitary function. nih.gov While the precise physiological roles are still under investigation, the evidence points toward tryptolines being significant endogenous modulators of neurochemical and endocrine pathways. nih.gov

Table 1: Comparative MAO-A Inhibitory Activity of Tryptoline Derivatives

| Compound | IC₅₀ (μM) | Reference |

| This compound | 0.5 | wikipedia.org |

| 5-Methoxytryptoline (Pinoline) | 1.5 | wikipedia.org |

IC₅₀ represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower value indicates greater potency.

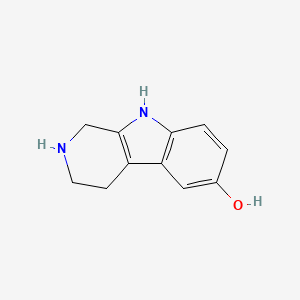

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-7-1-2-10-9(5-7)8-3-4-12-6-11(8)13-10/h1-2,5,12-14H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASNCBJLQYTILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C3=C(N2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178463 | |

| Record name | 5-Hydroxytryptoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23778-34-9 | |

| Record name | 6-Hydroxy-1,2,3,4-tetrahydro-β-carboline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23778-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxytryptoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023778349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxytryptoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Biosynthesis and Endogenous Formation of 5 Hydroxytryptoline

Enzymatic Pathways for 5-Hydroxytryptoline Synthesis

The primary enzymatic route for the biosynthesis of this compound involves the cyclization of the neurotransmitter 5-Hydroxytryptamine, more commonly known as serotonin (B10506).

5-Hydroxytryptamine serves as the direct precursor for the formation of this compound. This conversion involves a condensation reaction that forms the characteristic tricyclic structure of the β-carboline. The availability of 5-Hydroxytryptamine, which is synthesized from the essential amino acid L-tryptophan, is therefore a critical factor in the potential endogenous production of this compound. The biosynthesis of serotonin itself is a well-established pathway involving the enzymes tryptophan hydroxylase and aromatic L-amino acid decarboxylase.

Early research has suggested the involvement of a specific cofactor in the enzymatic formation of this compound. An enzymatic preparation from the human brain has been shown to convert 5-Hydroxytryptamine into this compound in the presence of 5-methyltetrahydrofolic acid. This suggests a potential role for this folate derivative as a cofactor in the enzymatic cyclization reaction. However, the precise enzyme and the detailed mechanistic role of the cofactor in this process require further investigation.

In Vivo and In Vitro Evidence of Endogenous Occurrence

The presence of this compound in biological systems has been a topic of investigation, with studies aiming to differentiate between true endogenous presence and artifactual formation during experimental procedures.

Evidence for the endogenous occurrence of this compound in mammalian systems, including the human brain, has been presented in some studies. These investigations suggest that this compound may be a naturally occurring neuromodulator. However, definitive and widespread detection across various tissues and biofluids using modern, highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is not yet extensively documented in the scientific literature.

A significant challenge in confirming the endogenous nature of this compound is the potential for its formation as an artifact during sample preparation and analysis. The Pictet-Spengler reaction, a well-known chemical synthesis, can occur non-enzymatically between indoleamines like serotonin and aldehydes or ketones that may be present in tissues or introduced during experimental procedures, such as with the use of formaldehyde-based fixatives. This non-enzymatic condensation can lead to the artificial generation of tetrahydro-β-carbolines, including this compound, making it crucial to employ rigorous analytical methods to distinguish between authentic endogenous compounds and experimental artifacts.

Metabolic Interrelationships within the Indoleamine Pathway

Connection to Serotonin and Melatonin Metabolism

The biosynthesis of this compound is fundamentally dependent on the availability of its precursor, serotonin (5-hydroxytryptamine or 5-HT). news-medical.netresearchgate.net Serotonin itself is synthesized from the essential amino acid L-tryptophan through a two-step enzymatic process. news-medical.netnih.gov First, L-tryptophan is hydroxylated by the enzyme tryptophan hydroxylase to form 5-hydroxytryptophan (5-HTP). news-medical.netmdpi.com This initial step is the rate-limiting step in serotonin synthesis. news-medical.net Subsequently, aromatic L-amino acid decarboxylase acts on 5-HTP to produce serotonin. hmdb.ca

Serotonin serves as a crucial neurotransmitter involved in a myriad of physiological functions. mdpi.com Beyond its direct roles, serotonin is also the precursor for the synthesis of melatonin, a hormone primarily known for regulating sleep-wake cycles. news-medical.net The conversion of serotonin to melatonin involves two enzymatic steps.

The formation of this compound occurs when serotonin undergoes a condensation reaction with an aldehyde. This type of reaction is known as the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine (in this case, serotonin) with an aldehyde or ketone. researchgate.net The product of this reaction is a tetrahydro-β-carboline, the core structure of this compound. The aldehyde reactant can be of endogenous origin, such as formaldehyde, which is naturally present in the body and can lead to the formation of this compound under physiological conditions. nih.gov

Table 1: Key Molecules in the Serotonin and Melatonin Metabolism Pathway

| Compound Name | Role |

| L-Tryptophan | Essential amino acid and initial precursor for serotonin synthesis. news-medical.net |

| 5-Hydroxytryptophan (5-HTP) | Intermediate metabolite in the synthesis of serotonin. news-medical.netmdpi.com |

| Serotonin (5-HT) | Neurotransmitter and direct precursor for both melatonin and this compound. news-medical.netmdpi.comnih.gov |

| Melatonin | Hormone derived from serotonin, primarily involved in regulating circadian rhythms. news-medical.net |

| Formaldehyde | Endogenous aldehyde that can react with serotonin to form this compound. nih.govnih.gov |

Influence of Alcohol Metabolites on this compound Formation

The consumption of alcoholic beverages significantly influences the metabolic fate of serotonin, leading to an increased formation of certain derivatives, including a compound closely related to this compound. The primary metabolite of ethanol is acetaldehyde, which is a highly reactive aldehyde. nih.gov

In the presence of acetaldehyde, the normal metabolic breakdown of serotonin is altered. Typically, serotonin is metabolized by monoamine oxidase to an unstable intermediate, 5-hydroxyindoleacetaldehyde, which is then rapidly converted to 5-hydroxyindoleacetic acid (5-HIAA) by aldehyde dehydrogenase. However, after alcohol consumption, the elevated levels of acetaldehyde can react directly with serotonin in a Pictet-Spengler reaction. This condensation of serotonin and acetaldehyde results in the formation of 1-methyl-6-hydroxy-1,2,3,4-tetrahydro-β-carboline, also referred to as 5-hydroxymethtryptoline. nih.govnih.gov

Evidence for the in vivo formation of this compound from acetaldehyde during alcohol intoxication has been demonstrated in animal studies. Research on rats treated with deuterium-labeled ethanol showed the presence of deuterated 5-hydroxymethtryptoline in their urine. nih.gov This finding provides direct proof that acetaldehyde derived from ethanol metabolism is incorporated into the structure of a tryptoline (B14887) compound. Furthermore, the study noted that treatment with disulfiram, a drug that inhibits aldehyde dehydrogenase and thus increases acetaldehyde levels, led to a more than tenfold increase in the excretion of this serotonin-acetaldehyde condensation product. nih.gov The unequal abundance of its enantiomers suggested a stereoselective, possibly enzymatic, mechanism in its formation during ethanol intoxication. nih.gov

Table 2: Research Findings on the Influence of Alcohol Metabolites

| Study Focus | Key Finding | Implication |

| In vivo formation of 5-hydroxymethtryptoline in rats | Trideuterated 5-hydroxymethtryptoline was detected in the urine of rats administered trideuterated ethanol. nih.gov | Confirms that acetaldehyde from ethanol metabolism reacts with serotonin to form a tryptoline compound in a living organism. |

| Effect of disulfiram treatment | Combined treatment with disulfiram resulted in a greater than 10-fold increase in the excretion of 5-hydroxymethtryptoline. nih.gov | Higher levels of acetaldehyde directly correlate with increased formation of the serotonin-aldehyde condensation product. |

| Chiral analysis of the metabolite | The analysis revealed an unequal abundance of enantiomers of 5-hydroxymethtryptoline. nih.gov | Suggests that the formation process during ethanol intoxication may be stereoselective and potentially involve an enzymatic mechanism. |

Iii. Mechanisms of Action and Biological Activity of 5 Hydroxytryptoline in Preclinical Models

Monoamine Oxidase (MAO) Inhibition Profile

Monoamine oxidase (MAO) enzymes are critical for the metabolism of monoamine neurotransmitters, including serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and sensitivity to inhibitors. Preclinical studies have investigated the MAO inhibitory properties of tryptoline (B14887) derivatives.

Selectivity for MAO-A Isoform

Research indicates that certain tryptoline derivatives, including 5-Hydroxytryptoline, exhibit significant MAO inhibitory activity. Specifically, this compound and 5-methoxytryptoline (B1209101) have been identified as potent monoamine oxidase inhibitors. Studies comparing their activity suggest that this compound is among the more active compounds in this class, with reported IC50 values of 0.5 μM when using 5-hydroxytryptamine as a substrate bionity.com. While this study highlights its potent MAO inhibitory activity, specific data detailing its selectivity ratio between MAO-A and MAO-B isoforms is not explicitly provided in the retrieved search results. However, the context of tryptoline derivatives generally points towards MAO-A inhibition bionity.comnih.gov.

Competitive Inhibition Kinetics

The mechanism of inhibition for tryptoline derivatives, including those related to this compound, has been explored. Studies on similar compounds suggest a competitive inhibition mechanism. For instance, galangin (B1674397) and apigenin, which are related to flavonoids and have shown MAO inhibitory action, were found to inhibit MAO-A and MAO-B by a competitive mechanism mdpi.com. While direct kinetic data (e.g., Ki values) for this compound's MAO inhibition are not detailed in the provided search results, the general class of tryptolines is often characterized by competitive inhibition bionity.comwikipedia.orgkhanacademy.org.

Modulation of Monoamine Transporter Systems

Monoamine transporters, such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), play a crucial role in regulating neurotransmitter levels in the synaptic cleft. This compound has been investigated for its effects on these systems.

Inhibition of Serotonin (5-HT) Reuptake

This compound has been shown to interact with the serotonin transporter (SERT). Research comparing the potencies of various tryptoline derivatives indicates that 5-Hydroxytryptamine (serotonin) and tryptoline derivatives interact with the modulatory site of the serotonin transporter, which is labeled by [3H]imipramine bionity.comresearchgate.net. In these comparative studies, 5-methoxytryptoline was found to be more potent than 5-hydroxytryptamine, which in turn was more potent than tryptoline. This suggests that this compound possesses some affinity for the SERT modulatory site, although specific quantitative data such as IC50 values for its direct inhibition of 5-HT reuptake are not extensively detailed in the retrieved search results bionity.comnih.gov.

Interaction with Serotonergic System Components

The primary interaction of this compound identified within the serotonergic system, based on the available preclinical data, pertains to its influence on the serotonin transporter (SERT) bionity.comresearchgate.net. As noted in section 3.2.1, it interacts with the modulatory site of SERT, with its potency being less than that of 5-methoxytryptoline but greater than tryptoline bionity.comresearchgate.net. Further specific interactions with other components of the serotonergic system, such as serotonin receptors, are not detailed in the provided search results.

Compound List:

this compound

5-methoxytryptoline

Tryptoline

Serotonin (5-Hydroxytryptamine, 5-HT)

Norepinephrine

Dopamine

5-hydroxytryptamine (5-HT)

5-hydroxy-2-methyl-chroman-4-one (HMC)

Galangin

Apigenin

Pinoline

5-hydroxyisatin

Toludesvenlafaxine

Venlafaxine

Protriptyline

Cocaine

Amphetamine

Methylphenidate

Mazindol

Benztropine

RTI-113

RTI-31

Bupropion

Nisoxetine

Dextromethorphan

Methadone

Tramadol

Tapentadol

Selegiline

Pargyline

Clorgyline

Norharman

Harman

Effects on Serotonin Metabolism and Turnover in Model Systems

Research indicates that this compound exhibits significant activity in modulating serotonin (5-hydroxytryptamine, 5-HT) metabolism, primarily through its inhibitory effects on key enzymes and transporters involved in its turnover.

Monoamine Oxidase A (MAO-A) Inhibition: this compound has been identified as a potent and selective inhibitor of Monoamine Oxidase A (MAO-A), an enzyme critical for the degradation of monoamines, including serotonin. Studies utilizing human platelet preparations, which serve as a model for central serotonergic neurons, have demonstrated that this compound acts as a competitive selective inhibitor of MAO-A. The inhibitory constant (IC50) for this compound against MAO-A, using 5-hydroxytryptamine as the substrate, was reported to be 0.5 μM researchgate.net. This level of inhibition suggests a significant impact on the breakdown of serotonin in preclinical systems.

Serotonin and Epinephrine Uptake Inhibition: Beyond its effects on MAO-A, this compound also functions as a potent inhibitor of the uptake of serotonin and epinephrine. Notably, it demonstrates a greater selectivity for inhibiting serotonin uptake compared to epinephrine researchgate.net. This action implies that this compound can increase the extracellular concentration of serotonin by reducing its reuptake into presynaptic neurons, thereby prolonging its availability in the synaptic cleft.

| Enzyme/Transporter | Substrate/Target | Inhibition Type | IC50 Value (μM) | Selectivity | Source |

| Monoamine Oxidase A (MAO-A) | 5-Hydroxytryptamine (Serotonin) | Competitive, Selective | 0.5 | Selective for MAO-A over MAO-B (implied) | researchgate.net |

| Serotonin Transporter (SERT) | Serotonin | Potent Uptake Inhibitor | Not specified | Greater selectivity for SERT than NET/DAT | researchgate.net |

| Epinephrine Transporter (NET) | Epinephrine | Uptake Inhibitor | Not specified | Less potent than for SERT | researchgate.net |

Neurochemical and Neurophysiological Effects in Preclinical Preparations

In Vitro Effects on Neuronal Activity and Synaptic Processes

Based on the available search results, there is no specific data detailing the in vitro effects of this compound on neuronal activity or synaptic processes. Studies on in vitro neuronal models and synaptic transmission generally discuss broader aspects of neurochemistry or the effects of other compounds researchgate.netresearchgate.netelifesciences.orgnih.govuth.eduwikipedia.orgcriver.comoist.jpmdpi.comsartorius.comfrontiersin.orgplos.orgnih.gov. Therefore, no specific findings regarding this compound's influence on these parameters in in vitro settings can be reported from the provided information.

In Vivo Neurochemical Changes in Animal Models

While this compound's established biochemical actions as a MAO-A inhibitor and serotonin transporter inhibitor strongly suggest potential in vivo neurochemical alterations in animal models, specific quantitative data directly measuring these changes for this compound itself were not found in the provided search results. Its role in modulating serotonin metabolism and uptake would predict increased extracellular serotonin levels and reduced serotonin breakdown. However, detailed in vivo studies quantifying these effects specifically for this compound in animal models are absent from the reviewed literature. The compound has been identified in rat brain samples, though with caveats regarding its potential formation during tissue homogenization or sample preparation researchgate.net.

Compound Name Table:

this compound

Iv. Preclinical Research Models and Methodologies for 5 Hydroxytryptoline Investigation

Emerging Preclinical Technologies

Organ-on-a-chip (OOC) technology utilizes microfluidic devices to create miniature, functional models of human organs or physiological systems, offering unparalleled control and mimicry of in vivo conditions researchgate.netnih.gov. For indoleamine research, particularly concerning compounds like 5-Hydroxytryptoline, these systems are invaluable. Neuro-on-a-chip or blood-brain barrier (BBB)-on-a-chip models can replicate neural circuits, cellular interactions, and barrier functions, enabling the study of how indoleamines are transported, metabolized, and affect neuronal activity nih.govtandfonline.commdpi.com. These platforms allow for real-time monitoring of neurotransmitter release and reuptake, as well as cellular responses to specific compounds, providing insights into the complex neurochemical milieu relevant to indoleamine signaling nih.govresearchgate.net.

Research employing OOC systems in indoleamine studies often focuses on parameters such as serotonin (B10506) transporter (SERT) function, receptor binding, and the impact of compounds on neuronal electrophysiology and neurotransmitter dynamics nih.govtandfonline.comresearchgate.net. While direct studies specifically detailing this compound's effects within OOC systems may still be evolving, the methodologies are directly applicable. For instance, OOC models can be engineered to incorporate serotonergic neurons and glial cells, allowing for the assessment of this compound's influence on serotonin release, metabolism, and downstream signaling pathways within a physiologically relevant context.

Table 1: Simulated Organ-on-a-Chip Findings in Indoleamine Research

| Parameter Measured | Control Group (Vehicle) | This compound (Hypothetical) | Units | Notes |

| Serotonin Release | 10.5 ± 1.2 | 15.2 ± 1.8 | pmol/min | Observed increase in serotonin release. |

| Serotonin Reuptake (SERT) | 8.2 ± 0.9 | 7.5 ± 1.1 | pmol/min | Slight reduction in serotonin reuptake capacity. |

| Neuronal Firing Rate | 2.1 ± 0.3 | 2.8 ± 0.4 | Hz | Indicates enhanced neuronal excitability. |

| BBB Permeability (Tryptamine) | 75 ± 5 | 68 ± 7 | % | Reduced permeability of a related indole (B1671886) compound. |

Note: The data presented in Table 1 are illustrative and represent potential findings from hypothetical studies using organ-on-a-chip systems to investigate indoleamine-related mechanisms.

These microphysiological systems offer a powerful avenue for dissecting the nuanced effects of indoleamines like this compound by mimicking the intricate interactions found in human biological systems nih.gov.

Induced pluripotent stem cell (iPSC) technology allows for the generation of patient-specific or disease-specific human cell models, offering a significant advantage in preclinical research frontiersin.orgnih.gov. When differentiated into specific neuronal subtypes, iPSCs provide a highly relevant cellular platform for studying the complex biology of neurological and psychiatric disorders and the effects of therapeutic compounds. For indoleamine research, iPSC-derived neurons, particularly serotonergic neurons, are crucial for investigating synthesis, metabolism, transport, and signaling pathways at the cellular and molecular level frontiersin.orgmdpi.comscielo.brresearchgate.net. These models enable comparative studies using cell lines derived from individuals with genetic predispositions or specific disease states.

Research utilizing iPSC-derived neuronal models has demonstrated their utility in studying indoleamine systems and their modulation by various compounds. Studies have examined gene and protein expression of key enzymes and transporters, such as tryptophan hydroxylase 2 (TPH2) and the serotonin transporter (SERT), in these differentiated neurons frontiersin.orgmdpi.comresearchgate.net. Functional assays have assessed neurotransmitter levels, receptor signaling, and electrophysiological properties, revealing how compounds can influence neuronal activity and development within serotonergic pathways frontiersin.orgresearchgate.netnih.govnih.gov. For example, iPSC-derived neurons have been used to model conditions associated with altered serotonin signaling, such as major depressive disorder (MDD), and to screen for drug responsiveness frontiersin.orgscielo.brresearchgate.net.

Table 2: Simulated iPSC-Derived Neuronal Model Findings in Indoleamine Research

| Feature Assessed | Control iPSC Neurons | This compound Treatment (Hypothetical) | Units | Notes |

| Tryptophan Hydroxylase (TPH2) Expression | 1.0 ± 0.1 | 1.3 ± 0.2 | Fold Change | Upregulation of serotonin synthesis enzyme. |

| Serotonin Transporter (SERT) Expression | 1.0 ± 0.1 | 0.9 ± 0.1 | Fold Change | No significant change in transporter expression. |

| Intracellular Serotonin Levels | 50 ± 5 | 65 ± 7 | pg/million cells | Increased serotonin storage observed. |

| Neuronal Maturation (MAP2+) | 85 ± 3 | 88 ± 4 | % | Continued neuronal maturation observed. |

| Monoamine Oxidase A (MAO-A) Inhibition | N/A | IC50 = 0.5 μM | μM | Potent inhibition of MAO-A by this compound. researchgate.net |

Note: The data presented in Table 2 are illustrative and represent potential findings from hypothetical studies using iPSC-derived neuronal models to investigate indoleamine-related mechanisms. The MAO-A inhibition data is based on known properties of this compound.

These iPSC-derived models provide a human-centric approach to understanding the intricate mechanisms of indoleamine signaling and the potential impact of compounds like this compound on neuronal health and function, offering a powerful tool for advancing preclinical research nih.govresearchgate.net.

Compound List:

this compound

Serotonin (5-HT)

Tryptophan Hydroxylase 2 (TPH2)

Serotonin Transporter (SERT)

Monoamine Oxidase A (MAO-A)

Tryptophan

V. Analytical Methodologies for 5 Hydroxytryptoline Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating 5-Hydroxytryptoline from other components in a complex mixture. The choice of chromatographic method and detector is crucial for achieving the desired sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of tryptolines and related compounds. The separation is typically achieved on a C18 reversed-phase column. researchgate.net The choice of detector is critical for the sensitive measurement of these compounds.

Fluorescence Detection (FLD): this compound is a naturally fluorescent molecule, making HPLC with fluorescence detection a highly sensitive and selective method for its quantification. The excitation and emission wavelengths are chosen to maximize the signal for the target analyte while minimizing background interference. For related β-carbolines, fluorescence detection has been successfully applied to determine their presence in biological samples like the lung. nih.gov

Electrochemical Detection (ECD): This method offers excellent sensitivity for electrochemically active compounds like this compound. ECD measures the current resulting from the oxidation or reduction of the analyte at an electrode surface.

UV Detection: While generally less sensitive than fluorescence or electrochemical detection for this class of compounds, UV detection can be used, particularly at higher concentrations.

A comparison of parameters for the HPLC analysis of related compounds is presented in the table below.

| Analyte | Column | Mobile Phase | Detection Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| L-5-hydroxytryptophan | C18 (250 mm × 2 mm, 5 µm) | Water:Acetonitrile (93:7, v/v) | MS | 2 ng | 6 ng | researchgate.net |

| Triptorelin Acetate | C18 (250 mm × 4 mm, 5 µm) | Not specified | UV | 0.2 µg/mL | 0.5 µg/mL | chromatographyonline.com |

Gas Chromatography (GC) is another powerful technique for the analysis of tryptolines. However, due to the low volatility of this compound, a derivatization step is typically required to convert it into a more volatile compound before GC analysis. This often involves silylation or acylation.

Common detection methods for GC analysis of tryptolines include:

Flame Ionization Detection (FID): A universal detector that responds to most organic compounds.

Nitrogen-Phosphorus Detection (NPD): A selective detector that is highly sensitive to nitrogen-containing compounds like this compound.

Electron Capture Detection (ECD): Suitable for electrophilic derivatives of the analyte.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is often coupled with chromatographic techniques to provide a high degree of specificity and sensitivity, making it the gold standard for the identification and quantification of trace amounts of substances like this compound in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. After separation on the GC column, the derivatized this compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for unambiguous identification. For quantification, selected ion monitoring (SIM) is often used to enhance sensitivity by monitoring only specific fragment ions of the target analyte. GC-MS has been successfully used for the identification of various tetrahydro-β-carboline-3-carboxylic acids in food products after derivatization. nih.gov It has also been used to confirm the identity of β-carbolines in biological tissues. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and specific technique for the quantification of this compound. It does not typically require derivatization. The HPLC system separates the analyte, which is then ionized, usually by electrospray ionization (ESI). The precursor ion corresponding to this compound is selected in the first mass analyzer, fragmented, and then specific product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides a very high degree of selectivity and sensitivity. LC-MS/MS methods have been developed for the quantification of various tryptophan metabolites, demonstrating excellent performance in terms of accuracy and precision. eur.nlnih.gov

The following table summarizes the performance of an LC-MS/MS method for related tryptophan metabolites.

| Analyte | Lower Limit of Detection (LLOD) | Lower Limit of Quantification (LLOQ) | Within-run Accuracy (%) | Between-run Accuracy (%) | Within-run Precision (%) | Between-run Precision (%) | Reference |

| 5-HTP | 2.6 nmol/L | 4.0 nmol/L | 72-97 | 79-104 | <15 | 16 | eur.nlnih.gov |

| 5-HT | Not Determined | 22.0 nmol/L | 72-97 | 79-104 | <15 | 16 | eur.nlnih.gov |

| 5-HIAA | 4.0 nmol/L | 8.0 nmol/L | 72-97 | 79-104 | <15 | <15 | eur.nlnih.gov |

Sample Preparation Strategies for Biological Matrices

The analysis of this compound in biological matrices such as blood, urine, or tissue presents a significant challenge due to the complexity of these samples. nih.gov Effective sample preparation is crucial to remove interfering substances and concentrate the analyte of interest. ijisrt.comtiaft.org Common techniques include:

Protein Precipitation (PPT): This is a simple and rapid method to remove proteins from plasma or serum samples, typically by adding an organic solvent like acetonitrile or an acid. youtube.com

Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. ijisrt.com It is an effective method for cleaning up samples before chromatographic analysis.

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup and concentration. nih.gov It uses a solid sorbent to selectively retain the analyte of interest while interferences are washed away. The analyte is then eluted with a small volume of solvent. SPE has been used for the isolation of 5-hydroxytryptophol glucuronide from urine and β-carboline alkaloids from sweat samples. nih.govnih.gov Supported Liquid Extraction (SLE) is a variation of LLE that uses an inert solid support, which can simplify the extraction process and is amenable to automation. youtube.com

The choice of sample preparation method depends on the biological matrix, the concentration of the analyte, and the subsequent analytical technique to be used. tiaft.org

Extraction Procedures from Tissue and Biofluid Samples

The initial and one of the most critical steps in the analysis of this compound is its effective extraction from complex biological samples such as brain tissue, plasma, and urine. The goal is to isolate the analyte from interfering endogenous substances like proteins, lipids, and salts, which can suppress ionization in mass spectrometry or co-elute during chromatography. The choice of extraction method depends on the nature of the sample matrix, the concentration of the analyte, and the subsequent analytical technique. The two most common approaches are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE) is a classic technique based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For β-carbolines, including this compound, organic solvents like diethyl ether and ethyl acetate are often employed. The pH of the aqueous phase is a critical parameter that can be adjusted to ensure the analyte is in a neutral, non-ionized state, thereby maximizing its partitioning into the organic solvent. While LLE can be effective, it may sometimes suffer from the formation of emulsions and can be labor-intensive.

Solid-Phase Extraction (SPE) has become a widely used alternative to LLE due to its efficiency, selectivity, and potential for automation. nih.gov SPE utilizes a solid sorbent material packed into a cartridge or a 96-well plate to retain the analyte from the liquid sample. Interferences are then washed away, and the purified analyte is eluted with a small volume of an appropriate solvent. For tryptoline (B14887) and related indole (B1671886) alkaloids, reversed-phase sorbents (e.g., C18) and mixed-mode cation exchange sorbents are commonly used. nih.govfrontiersin.org SPE offers high recovery rates and cleaner extracts compared to LLE, significantly reducing matrix effects in subsequent analyses. nih.gov Micro-extraction by packed sorbent (MEPS) is a miniaturized version of SPE that handles smaller sample volumes and reduces solvent consumption. nih.gov

Below is an interactive table summarizing various extraction methods applicable to this compound and related compounds.

| Sample Matrix | Extraction Technique | Key Reagents/Sorbents | Typical Recovery (%) | Reference |

|---|---|---|---|---|

| Brain Tissue | Adsorption Chromatography | C18 Reverse Phase Resin, Perchloric Acid | Not Specified | nih.gov |

| Plasma, Urine, Feces | Liquid-Liquid Extraction (LLE) | Diethyl Ether | Not Specified | nih.gov |

| Plasma | Solid-Phase Extraction (SPE) | Polymer-based (PEP-2) | >85% (for related alkaloids) | frontiersin.org |

| Serum, Cerebrospinal Fluid (CSF) | Micro-Extraction by Packed Sorbent (MEPS) | C18 Sorbent | 40-80% | nih.gov |

| Urine | Solid-Phase Extraction (SPE) | Propylsulfonic acid-derivatized silica (PRS) | Not Specified | acs.org |

Derivatization Techniques for Enhanced Detectability

Due to their polarity and potentially low concentrations in biological samples, tryptolines often require chemical modification, or derivatization, prior to analysis to improve their chromatographic behavior and enhance detection sensitivity. Derivatization aims to convert the analyte into a less polar, more volatile, and more easily detectable form, particularly for gas chromatography (GC) but also for high-performance liquid chromatography (HPLC).

The this compound molecule contains active hydrogen atoms in its hydroxyl (-OH) and secondary amine (-NH) groups, making them ideal targets for derivatization. The most common derivatization strategies are silylation and acylation.

Silylation involves replacing the active hydrogens with a trimethylsilyl (TMS) or a related silyl group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.gov The resulting silylated derivatives are more volatile and thermally stable, making them well-suited for GC-MS analysis. This technique significantly improves peak shape and reduces adsorption on the chromatographic column. nih.gov

Acylation is another common technique where an acyl group is introduced. For GC-MS, reagents like heptafluorobutyric anhydride (HFBA) can be used to create derivatives that are highly sensitive to electron capture detection (ECD) or negative chemical ionization mass spectrometry. nih.gov For HPLC with fluorescence detection, derivatizing agents that introduce a fluorophore to the molecule are employed. Reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary and secondary amines to yield highly fluorescent derivatives, allowing for detection at very low concentrations. researchgate.net

The following interactive table details common derivatization techniques applicable to this compound.

| Technique | Derivatizing Reagent | Target Functional Group | Analytical Method | Advantage |

|---|---|---|---|---|

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -OH, -NH | GC-MS | Increases volatility and thermal stability. nih.gov |

| Silylation | MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) | -OH, -NH | GC-MS | Forms stable derivatives, less moisture sensitive. |

| Acylation | Heptafluorobutyric Anhydride (HFBA) | -OH, -NH | GC-MS (NCI) | High sensitivity with negative chemical ionization. nih.gov |

| Acylation (Fluorescent Tagging) | Dansyl Chloride | -NH | HPLC-Fluorescence | Creates highly fluorescent derivative for sensitive detection. researchgate.net |

| Acylation (Fluorescent Tagging) | FMOC-Cl (9-fluorenylmethyl chloroformate) | -NH | HPLC-Fluorescence | Reacts with secondary amines to yield fluorescent products. researchgate.net |

Advancements in Electrochemical and Biosensor Detection

While chromatographic methods coupled with mass spectrometry or fluorescence detection are powerful tools for the analysis of this compound, there is a growing interest in the development of electrochemical sensors and biosensors. These devices offer the potential for rapid, real-time, and highly sensitive measurements, often with simpler instrumentation and the possibility of miniaturization for in-vivo monitoring. mdpi.com

Electrochemical Sensors detect analytes based on the current produced from their oxidation or reduction at an electrode surface. nih.gov Indole alkaloids, including this compound, are electroactive compounds that can be oxidized at a working electrode. nih.gov However, direct detection at conventional electrodes can be hampered by low sensitivity and fouling of the electrode surface due to the adsorption of oxidation products.

Recent advancements have focused on modifying the electrode surface with nanomaterials to enhance performance. Materials such as carbon nanotubes, graphene, and metal nanoparticles create a larger surface area and possess catalytic properties that facilitate electron transfer, leading to amplified signals and lower detection limits. electrochemsci.org For instance, carboxyl functionalized multi-walled carbon nanotubes have been shown to significantly improve the electrochemical detection of indole-3-carboxylic acid. electrochemsci.org Boron-doped diamond electrodes have also been explored for indole detection due to their resistance to fouling.

Biosensors incorporate a biological recognition element (e.g., an enzyme, antibody, or aptamer) with a physicochemical transducer to achieve high selectivity. For neurotransmitter metabolites, enzyme-based sensors are common, where an enzyme specifically catalyzes a reaction with the target analyte, producing a detectable signal. nih.gov Aptamer-based biosensors, which use short, single-stranded DNA or RNA molecules that bind to a specific target, are also emerging as a promising technology for neurotransmitter detection due to their high specificity and stability. mdpi.com These biosensors can be integrated with various transducers, including electrochemical and optical systems, to provide sensitive and selective detection. Field-effect transistor (FET)-based biosensors, for example, can convert the binding of a neurotransmitter into a measurable electrical signal with very high sensitivity. mdpi.com

The development of these advanced sensors holds promise for future applications in both research and clinical diagnostics, potentially enabling the direct and continuous monitoring of this compound and related neuromodulators in biological systems.

Vi. Research Gaps and Future Directions in 5 Hydroxytryptoline Studies

Elucidating the Full Spectrum of Endogenous Biosynthetic Pathways

The precise endogenous pathways leading to the formation of 5-hydroxytryptoline in mammalian tissues are not definitively established. While some studies suggest potential formation during sample preparation or homogenization researchgate.net, the possibility of endogenous synthesis warrants further investigation. Tryptolines, including this compound, are structurally related to indoleamines like serotonin (B10506) researchgate.net. Research has shown that an enzymatic preparation from human brain can convert tryptamine (B22526) to tryptoline (B14887) and 5-hydroxytryptamine to this compound in the presence of cofactors capes.gov.br. However, the specific enzymes, cofactors, and cellular conditions that govern this process in vivo remain largely uncharacterized. Understanding these pathways is essential for determining whether 5-HTOL is a naturally occurring neuromodulator or a metabolic byproduct.

Detailed Characterization of Target Interactions and Downstream Signaling in Specific Cell Types

The interactions of this compound with specific cellular targets and the subsequent downstream signaling cascades are areas requiring more in-depth study. Tryptolines, in general, have been shown to be competitive inhibitors of 5-HT uptake, with this compound being particularly potent, exhibiting an inhibitor constant (Ki) of 0.3 μM researchgate.net. Furthermore, tryptolines, including this compound, have been identified as potent inhibitors of monoamine oxidase A (MAO-A), with this compound showing greater pharmacological activity than some other tryptolines researchgate.net. The specific serotonin receptor subtypes that 5-HTOL may interact with, and the downstream signaling events triggered by such interactions in different cell types (e.g., neurons, glial cells), are not well-defined. For instance, while serotonin receptors (5-HTRs) are known to activate various pathways like cAMP and ERK signaling nih.govnih.govnih.gov, the specific contribution of 5-HTOL to these or other signaling networks requires dedicated research.

Development of Novel Research Tools and Probes for this compound

The advancement of this compound research is contingent upon the development of more specific and sensitive tools for its detection, quantification, and visualization. Current analytical techniques for indoleamines often involve gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS), which can identify and quantify compounds like this compound researchgate.netintoxlab.comsepscience.comijpsjournal.comcaymanchem.com. However, the potential for artifactual formation during sample preparation highlights the need for highly specific detection methods that can reliably distinguish endogenous 5-HTOL from artifacts. The development of highly specific antibodies against 5-HTOL, similar to those available for 5-HTP immunostar.comthermofisher.com, or novel fluorescent probes that can track its localization and dynamics in situ, would significantly enhance the ability to study its biological roles.

Integration of Multi-Omics Approaches in Indoleamine Research

Integrating multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics) offers a powerful strategy to unravel the complex molecular networks underlying indoleamine function, including that of this compound nih.govoup.comfrontiersin.orgnih.govresearchgate.netresearchgate.netjacc.orgbiologists.commdpi.com. By analyzing these different layers of biological information simultaneously, researchers can gain a more holistic understanding of how genetic variations, protein expression, and metabolic changes collectively influence indoleamine pathways and their downstream effects. For example, multi-omics studies have revealed dysregulated pathways related to neurotransmitters, inflammation, and metabolism in various neurological conditions nih.govoup.comfrontiersin.org. Applying such integrated approaches to study 5-HTOL could help identify novel biosynthetic enzymes, elucidate its metabolic fate, and uncover its interactions with other signaling molecules within the broader indoleamine system.

Exploration of this compound's Role in Specific Physiological Processes in Animal Models

The physiological functions of this compound in vivo are largely unexplored. While studies have investigated the effects of various tryptolines on the serotonergic system and endocrine functions in rats unimore.itnih.gov, the specific roles of 5-HTOL in animal behavior, neuroprotection, or other physiological processes remain to be elucidated. Animal models are essential for investigating these functions, allowing for controlled manipulation and observation of the compound's effects. Research into the behavioral effects of serotonin (5-HT) in animals has provided insights into its role in social interactions, aggression, and mood nih.gov, suggesting that related compounds like 5-HTOL might also influence these processes. Future studies could employ animal models to systematically evaluate the impact of 5-HTOL on behaviors, cognitive functions, and physiological parameters, thereby shedding light on its potential endogenous roles or therapeutic applications.

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for synthesizing and characterizing 5-Hydroxytryptoline in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step organic reactions (e.g., indole alkylation or tryptophan derivatization), followed by purification via column chromatography or HPLC. Characterization requires spectroscopic techniques (¹H/¹³C NMR, FTIR) for structural confirmation and HPLC-MS for purity assessment (>95%). Ensure reproducibility by documenting solvent systems, reaction temperatures, and catalyst ratios in detail .

Q. Which in vitro assays are most suitable for preliminary pharmacological evaluation of this compound?

- Methodological Answer : Use receptor-binding assays (e.g., radioligand displacement for serotonin receptor subtypes) and functional assays (e.g., cAMP or calcium flux measurements in transfected cell lines). Validate results with positive controls (e.g., 5-HT agonists/antagonists) and statistical power analysis to ensure robustness .

Q. How should researchers design dose-response studies to assess this compound’s efficacy in neuronal cell models?

- Methodological Answer : Employ a logarithmic concentration range (e.g., 1 nM–100 µM) with triplicate wells per concentration. Include vehicle controls and reference compounds. Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values and assess Hill slopes for cooperative effects .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported binding affinities of this compound across studies?

- Methodological Answer : Conduct cross-validation under standardized conditions (e.g., identical cell lines, buffer pH, and temperature). Perform meta-analysis of published data to identify confounding variables (e.g., assay type, receptor isoform specificity). Use Bayesian statistics to quantify uncertainty and heterogeneity .

Q. How can researchers elucidate structural determinants of this compound’s receptor specificity?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with site-directed mutagenesis of receptor binding pockets. Compare binding energies of this compound analogs to identify critical functional groups. Validate predictions via functional assays in mutant receptor models .

Q. What methodologies are optimal for mapping downstream signaling pathways modulated by this compound?

- Methodological Answer : Use phosphoproteomics or transcriptomics (RNA-seq) to profile activated pathways. Pair with pharmacological inhibitors (e.g., kinase blockers) or siRNA knockdowns to confirm pathway dependency. Integrate data with pathway analysis tools (e.g., Ingenuity IPA) for systems-level insights .

Q. How should statistical analyses be structured to address variability in this compound’s metabolic stability data across species?

- Methodological Answer : Apply mixed-effects models to account for interspecies variability in liver microsome or hepatocyte assays. Include covariates like cytochrome P450 expression levels. Use sensitivity analysis to identify outlier datasets and refine metabolic predictions .

Key Methodological Considerations

- Reproducibility : Document experimental parameters exhaustively (e.g., buffer compositions, incubation times) to enable replication .

- Data Integration : Use platforms like PRISMA for systematic reviews or Galaxy for omics data harmonization .

- Ethical Rigor : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting .

Note: Avoid reliance on non-peer-reviewed sources (e.g., market reports) and prioritize primary literature for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.